6-morpholino-N2-(m-tolyl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride
Description
6-Morpholino-N2-(m-tolyl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a substituted 1,3,5-triazine derivative featuring morpholine and tolyl substituents. The compound’s core structure consists of a triazine ring with two amine groups at positions 2 and 4, substituted with meta-tolyl (m-tolyl) and para-tolyl (p-tolyl) groups, respectively, and a morpholino group at position 4. The hydrochloride salt enhances its solubility and stability for pharmaceutical or material science applications.
Key structural attributes include:
- Tolyl substituents: The meta- and para-methylphenyl groups influence steric and electronic effects, modulating solubility and intermolecular interactions .
- Triazine core: A planar, electron-deficient aromatic system enabling π-π stacking and hydrogen bonding, critical for biological or material applications .
Properties
IUPAC Name |
2-N-(3-methylphenyl)-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O.ClH/c1-15-6-8-17(9-7-15)22-19-24-20(23-18-5-3-4-16(2)14-18)26-21(25-19)27-10-12-28-13-11-27;/h3-9,14H,10-13H2,1-2H3,(H2,22,23,24,25,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBBYYDHBFCYNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC(=C4)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-morpholino-N2-(m-tolyl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The general synthetic route can be summarized as follows:
Starting Material: Cyanuric chloride is used as the starting material.
First Substitution: The first substitution involves the reaction of cyanuric chloride with morpholine to form 6-morpholino-1,3,5-triazine.
Second Substitution: The second substitution involves the reaction of the intermediate with m-toluidine to form 6-morpholino-N2-(m-tolyl)-1,3,5-triazine-2-amine.
Third Substitution: The final substitution involves the reaction of the intermediate with p-toluidine to form 6-morpholino-N2-(m-tolyl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine.
Hydrochloride Formation: The final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of solvents like 1,4-dioxane or 1,2-dichloroethane and controlling reaction temperatures and times to maximize efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazine ring undergoes nucleophilic substitution at positions activated by electron-withdrawing nitrogen atoms. The morpholino group (at position 6) and aryl amines (at positions 2 and 4) direct reactivity toward specific sites.
Key Reactions and Conditions
Case Study : Replacement of the morpholino group with pyrrolidine under basic conditions yields analogs with enhanced solubility, as demonstrated in structurally similar triazines .
Oxidation and Reduction
The triazine core and substituents exhibit redox activity under controlled conditions.
Oxidation Pathways
Reduction Pathways
| Reducing Agent | Conditions | Products |
|---|---|---|
| NaBH₄ | Methanol, 25°C | Dihydrotriazines |
| H₂/Pd-C | Ethanol, 50°C | Saturated triazinyl amines |
Research Insight : Reduction of the triazine ring in related compounds (e.g., 6-morpholino-diphenyltriazines) produces dihydro derivatives with retained bioactivity .
Hydrolysis and Acid/Base Stability
The compound undergoes hydrolysis under extreme pH conditions, influenced by its hydrochloride salt form.
| Conditions | Hydrolysis Products | Mechanism |
|---|---|---|
| 6M HCl, reflux | m-Toluidine, p-toluidine, morpholine | Acid-catalyzed cleavage of C-N bonds in the triazine ring. |
| 5M NaOH, 80°C | Triazine ring degradation products | Base-induced deamination and ring opening. |
Stability Data :
-
pH 2–6 : Stable for >24 hours (25°C).
-
pH >10 : Rapid degradation (t₁/₂ = 2 hours) due to hydroxide attack on electron-deficient carbons .
Coupling and Functionalization Reactions
The aryl amine groups enable cross-coupling and derivatization.
Example : Reaction with 4-nitrobenzaldehyde forms a Schiff base derivative, confirmed via FTIR and NMR in analogous triazines .
Comparative Reactivity of Structural Analogs
The meta- and para-tolyl substituents modulate electronic and steric effects:
| Substituent Position | Electron Effect | Impact on Reactivity |
|---|---|---|
| para-Tolyl | Weakly electron-donating | Accelerates nucleophilic substitution at position 6. |
| meta-Tolyl | Steric hindrance | Reduces accessibility of position 4 for electrophiles. |
Table : Reaction rates (k, ×10⁻³ s⁻¹) for morpholino substitution in analogs
| Compound | k (DMF, 100°C) |
|---|---|
| N2,N4-Diphenyl derivative | 2.1 |
| N2-(m-Tolyl), N4-(p-Tolyl) | 1.8 |
| N2,N4-Di-m-tolyl | 1.5 |
Industrial and Synthetic Considerations
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that 6-morpholino-N2-(m-tolyl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride exhibits promising antitumor properties. Similar triazine derivatives have shown efficacy in inhibiting cancer cell proliferation by targeting critical pathways such as DNA topoisomerase IIα and carbonic anhydrases. These pathways are essential for cancer cell survival and proliferation .
Mechanisms of Action
The compound's biological effects are attributed to several mechanisms:
- Enzyme Inhibition : It acts as an inhibitor of enzymes associated with cancer progression.
- Receptor Modulation : The compound influences receptors involved in inflammatory responses and central nervous system disorders.
- Signal Transduction Pathways : It affects pathways like the PI3K/Akt pathway that regulate cell growth and survival .
Agricultural Applications
Herbicidal Properties
Due to its structural characteristics, this compound is being explored for use as a herbicide. It may inhibit specific enzymes vital for plant growth, thereby controlling weed populations effectively. The potential for developing selective herbicides could lead to advancements in sustainable agricultural practices.
Materials Science
Mechanism of Action
The mechanism of action of 6-morpholino-N2-(m-tolyl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets. The morpholino and tolyl groups may facilitate binding to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, triazine derivatives are known to inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, which can explain their antitumor activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes structurally related 1,3,5-triazine derivatives and their key differences:
Key Comparative Insights
Substituent Effects on Solubility and Bioactivity
- Hydrochloride salts (e.g., the target compound) exhibit superior aqueous solubility compared to neutral analogues like 6-chloro-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine .
Morpholino vs. Other Heterocycles
- Morpholino-substituted triazines (e.g., the target compound) show stronger hydrogen-bonding capacity compared to pyrrolidinyl analogues (e.g., N2-(3,5-dimethylphenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine HCl) due to morpholine’s oxygen atom .
- Chlorine at position 6 (e.g., 4-chloro-N,N-diethyl-6-morpholino-1,3,5-triazine-2-amine) increases electrophilicity, enabling nucleophilic substitution reactions, whereas morpholino groups stabilize the triazine core .
Thermal and Spectral Properties
- Melting points vary significantly: The target compound’s hydrochloride form likely has a higher melting point (>250°C inferred from similar salts) compared to non-ionic derivatives like 4i (129–131°C) .
- IR spectra for morpholino-triazines show characteristic peaks at ~1211 cm⁻¹ (C-O-C stretch) and ~3285 cm⁻¹ (N-H stretch), distinct from chloro- or alkoxy-substituted analogues .
Biological Activity
6-Morpholino-N2-(m-tolyl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a member of the triazine family, known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in cancer treatment, anti-inflammatory responses, and central nervous system disorders. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a triazine core with various substituents that influence its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit several enzymes involved in cancer progression, such as DNA topoisomerase IIα and various kinases .
- Receptor Binding : It exhibits binding affinity to central nervous system receptors like serotonin and adenosine receptors, which may contribute to its therapeutic effects in neurological conditions .
Anticancer Activity
Research indicates that this compound demonstrates significant anticancer properties. Studies have shown:
- In vitro Studies : The compound has been tested against various cancer cell lines, demonstrating potent cytotoxicity. For instance, it displayed effective inhibition of proliferation in HeLa cells (cervical cancer) and HCT-116 cells (colon cancer) .
- In vivo Studies : In animal models, administration of this compound resulted in reduced tumor growth and improved survival rates compared to control groups .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. It has been found to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases .
Central Nervous System Effects
Studies suggest that the compound may have neuroprotective effects. Its interaction with CNS receptors could help mitigate symptoms associated with neurodegenerative diseases. For example, it may enhance cognitive function or protect against neuronal damage in models of Alzheimer's disease .
Data Table: Biological Activities Summary
Case Studies
-
Case Study on Antitumor Efficacy :
A study evaluated the efficacy of this compound in a xenograft model of human cancer. Results indicated a substantial reduction in tumor volume and weight when treated with the compound compared to untreated controls. The study concluded that the triazine derivative could serve as a promising candidate for further development in cancer therapy . -
Neuroprotective Effects :
In a model of neurodegeneration, the administration of this compound resulted in improved cognitive performance and reduced neuronal loss. These findings support its potential role in treating neurodegenerative disorders such as Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-morpholino-N²-(m-tolyl)-N⁴-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via sequential nucleophilic substitution of cyanuric chloride. The process involves:
Step 1 : Reaction of cyanuric chloride with morpholine to introduce the morpholino group.
Step 2 : Substitution with m- and p-toluidine derivatives.
Step 3 : Hydrochloric acid treatment to form the hydrochloride salt .
- Critical Parameters :
| Reaction Step | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Morpholine substitution | DMF | 0–5 | 2 | 75–85 |
| Toluidine substitution | THF | 60–70 | 6–8 | 60–70 |
| Salt formation | HCl/EtOH | RT | 1 | >90 |
- Optimization : Use polar aprotic solvents (DMF, THF) to stabilize intermediates. Low temperatures (0–5°C) minimize side reactions during morpholine substitution .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Use HPLC with a C18 column (mobile phase: methanol/water 70:30, 1 mL/min) to confirm >98% purity.
- Structural Confirmation :
- XRD : Resolve crystal lattice parameters (e.g., Acta Crystallographica monoclinic system, space group P2₁/c) .
- NMR : Key signals include δ 2.3–2.4 ppm (methyl groups on toluyl), δ 3.6–3.8 ppm (morpholine protons), and δ 7.1–7.3 ppm (aromatic protons) .
- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 437.2) validates molecular weight .
Advanced Research Questions
Q. What computational methods can predict the reactivity of this triazine derivative in nucleophilic substitution reactions?
- Methodological Answer :
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to map energy barriers for substitutions at triazine ring positions.
- Electrostatic Potential (ESP) Mapping : Identify electron-deficient regions (e.g., C-2 and C-4 positions) prone to nucleophilic attack .
- Case Study : Simulations show morpholine’s electron-donating effect reduces reactivity at C-6, making C-2/C-4 more reactive toward amines .
Q. How do contradictory data on this compound’s hydrolysis stability align with its proposed applications in medicinal chemistry?
- Methodological Answer :
- Hydrolysis Pathways :
- Acidic Conditions : Triazine ring cleavage occurs at pH < 3, forming toluidine derivatives and morpholine-HCl.
- Basic Conditions : Degradation is slower (pH 8–10) but yields hydroxylated byproducts .
- Resolution of Contradictions :
| Study | Conditions | Stability Conclusion | Source |
|---|---|---|---|
| A | pH 7.4, 37°C | Stable for 48 hours | |
| B | pH 2.0, 25°C | 50% degradation in 6 hours |
- Design Implications : For drug delivery, buffer formulations must maintain pH > 5 to prevent hydrolysis. Use accelerated stability testing (ICH Q1A guidelines) to validate shelf life .
Q. What experimental designs are effective for comparing the bioactivity of this compound with structurally similar triazines?
- Methodological Answer :
- Comparative Assays :
Antitumor Activity : Use MTT assays on HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. Compare IC₅₀ values against hexamethylmelamine and 2-amino-4-morpholino-1,3,5-triazine .
Enzyme Inhibition : Screen for HER2 kinase inhibition (IC₅₀ < 1 µM reported for analogs) using fluorescence polarization .
- Statistical Design : Apply factorial DOE (Design of Experiments) to control variables like concentration, incubation time, and cell passage number. Use ANOVA to identify significant bioactivity differences .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility profiles across studies?
- Methodological Answer :
- Solubility Data :
| Solvent | Solubility (mg/mL) | Study |
|---|---|---|
| DMSO | 25.0 | |
| Water | <0.1 | |
| Ethanol | 8.5 |
- Root Cause Analysis :
- Particle size differences (nanoparticles vs. crystalline form) affect dissolution rates.
- Ionic strength of aqueous buffers (e.g., PBS vs. pure water) alters solubility .
- Mitigation : Standardize testing protocols (USP <711>). Use dynamic light scattering (DLS) to quantify particle size distribution .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
